4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C22H14BrClFN3O4 and a molecular weight of 518.73 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The process typically begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Preparation of 4-Fluoroaniline Derivative: This involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form the 4-fluoroanilino group.
Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of the 4-fluoroanilino derivative with a hydrazine derivative to form the carbohydrazonoyl group.
Coupling with 2-Chlorobenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-chlorobenzoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
The uniqueness of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .
Properties
CAS No. |
765910-49-4 |
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Molecular Formula |
C22H14BrClFN3O4 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14BrClFN3O4/c23-14-5-10-19(32-22(31)17-3-1-2-4-18(17)24)13(11-14)12-26-28-21(30)20(29)27-16-8-6-15(25)7-9-16/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
ZFBKPTRZCCVPPZ-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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